2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The molecule features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a 4-fluorophenyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide’s nitrogen is further substituted with a 2-methylphenyl group. This structural configuration introduces steric and electronic modifications that influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAZKLFBXQJWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a pyrazolo[3,4-d]pyrimidine core with several derivatives, differing primarily in substituents on the acetamide nitrogen and pyrazole ring. Key analogues include:
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~406.4 g/mol) is lighter than the trifluoromethoxy analogue (463.4 g/mol) due to the smaller methyl substituent .
- Lipophilicity : The 2-methylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar 4-acetamidophenyl analogue (logP ~2.8) .
- Melting Point : While data for the target compound is unavailable, analogues with electron-withdrawing groups (e.g., CF3O) exhibit higher melting points (e.g., 302–304°C in Example 83 ), suggesting stronger intermolecular forces.
Pharmacological Implications
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known ATP-binding site competitor in kinases . The 4-fluorophenyl group may enhance selectivity for tyrosine kinases, as seen in structurally related chromenone derivatives .
- Metabolic Stability : The methyl group in the target compound may reduce oxidative metabolism compared to the trifluoromethoxy analogue, which is more resistant to enzymatic degradation .
- Toxicity : The absence of reactive groups (e.g., free amines in Example 60 ) suggests a favorable safety profile.
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Analogues
Biological Activity
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel compound belonging to the pyrazolopyrimidine class, which has gained attention for its potential biological activities. The structural features of this compound, including the fluorophenyl and sulfanyl groups, suggest diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound can be described by the following IUPAC name and chemical formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Chemical Formula | C18H17FN4OS |
| Molecular Weight | 358.42 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, potentially modulating their activity. The fluorophenyl group enhances hydrophobic interactions, which may improve binding affinity to targets involved in cancer and inflammatory pathways.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Case Study Example : A derivative with a similar structure demonstrated an IC50 value of 49.85 µM against human cancer cell lines, indicating moderate cytotoxicity and potential for further development into therapeutic agents .
Anti-inflammatory Effects
Compounds within this chemical class are also being investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
- Research Finding : In vitro studies have shown that certain pyrazolo compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for anti-inflammatory action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 26 | Antitumor |
| N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide | 30 | Antitumor |
| 2-{[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]}pyrimidine-4,5-triamine | 25 | Antitumor |
The data indicates that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in our compound may enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
